molecular formula C12H14ClN3O B1274084 N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride CAS No. 890324-00-2

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride

Cat. No.: B1274084
CAS No.: 890324-00-2
M. Wt: 251.71 g/mol
InChI Key: SYBJVAKQZJEXFJ-UHFFFAOYSA-N
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Description

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazolesThe presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, contributes to the compound’s unique chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of specific genes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. Additionally, this compound can interact with DNA and RNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes. These interactions can lead to changes in the cellular proteome and metabolome, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. This compound has shown remarkable stability under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while still exerting its biochemical influence on cellular processes. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid and nucleotide metabolism. This compound can interact with key enzymes in these pathways, such as aminotransferases and nucleotidases, influencing their activity and, consequently, the overall metabolic flux. Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as solute carrier (SLC) family proteins. Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments. This distribution is crucial for the compound’s biochemical activity, as it ensures that it reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules. The presence of specific targeting signals and post-translational modifications can influence the localization of this compound, directing it to specific compartments or organelles. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-2-8-13-9-11-14-12(15-16-11)10-6-4-3-5-7-10;/h2-7,13H,1,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBJVAKQZJEXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=NC(=NO1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388173
Record name N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890324-00-2
Record name N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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